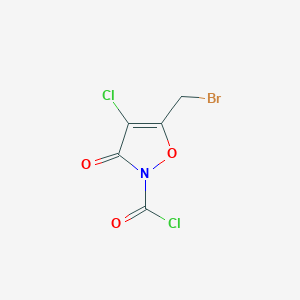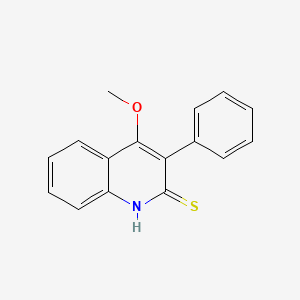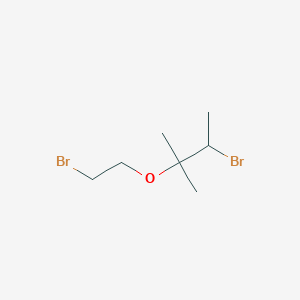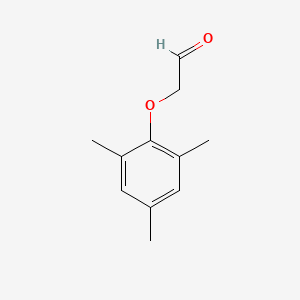
5-(Bromomethyl)-4-chloro-3-oxo-1,2-oxazole-2(3H)-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Bromomethyl)-4-chloro-3-oxo-1,2-oxazole-2(3H)-carbonyl chloride is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of bromine, chlorine, and carbonyl functional groups, making it a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable in both academic research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-4-chloro-3-oxo-1,2-oxazole-2(3H)-carbonyl chloride typically involves multiple steps. One common method starts with the bromination of a suitable precursor, followed by chlorination and subsequent formation of the oxazole ring. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
For large-scale industrial production, the synthesis process is optimized to maximize yield and minimize costs. This often involves the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety. Additionally, the use of environmentally friendly solvents and reagents is prioritized to reduce the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(Bromomethyl)-4-chloro-3-oxo-1,2-oxazole-2(3H)-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The carbonyl group can be reduced to an alcohol or oxidized to a carboxylic acid.
Cyclization Reactions: The oxazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce alcohols, acids, or other carbonyl-containing compounds.
Aplicaciones Científicas De Investigación
5-(Bromomethyl)-4-chloro-3-oxo-1,2-oxazole-2(3H)-carbonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug design.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-(Bromomethyl)-4-chloro-3-oxo-1,2-oxazole-2(3H)-carbonyl chloride involves its ability to interact with various molecular targets and pathways. The presence of reactive functional groups allows it to form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. This can lead to the modulation of biological activity and the inhibition or activation of specific pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-(Bromomethyl)-4-chloro-3-oxo-1,2-oxazole-2(3H)-carbonyl chloride include:
- 5-(Bromomethyl)-4-chloro-3-oxo-1,2-oxazole-2(3H)-carboxylic acid
- 5-(Bromomethyl)-4-chloro-3-oxo-1,2-oxazole-2(3H)-methyl ester
- 5-(Bromomethyl)-4-chloro-3-oxo-1,2-oxazole-2(3H)-amide
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which provides a distinct reactivity profile. This makes it particularly useful in the synthesis of complex molecules and in applications where specific reactivity is required.
Propiedades
Número CAS |
88918-40-5 |
|---|---|
Fórmula molecular |
C5H2BrCl2NO3 |
Peso molecular |
274.88 g/mol |
Nombre IUPAC |
5-(bromomethyl)-4-chloro-3-oxo-1,2-oxazole-2-carbonyl chloride |
InChI |
InChI=1S/C5H2BrCl2NO3/c6-1-2-3(7)4(10)9(12-2)5(8)11/h1H2 |
Clave InChI |
KQDFAAFLSAVJEL-UHFFFAOYSA-N |
SMILES canónico |
C(C1=C(C(=O)N(O1)C(=O)Cl)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(12-ethyl-5-ethylsulfanyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)-N',N'-dimethylethane-1,2-diamine](/img/structure/B14146281.png)
![4-[2,5-dioxo-3-(2-sulfanylideneimidazolidin-1-yl)pyrrolidin-1-yl]benzoic Acid](/img/structure/B14146289.png)











![N'-(2-cyanoethyl)-N-[4-(1H-imidazol-5-yl)phenyl]methanimidamide](/img/structure/B14146349.png)
